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4-Hydroxybenzonitrile

Cat. No.: B152051
CAS No.: 767-00-0
M. Wt: 119.12 g/mol
InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
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Description

Contextualization of 4-Hydroxybenzonitrile within Contemporary Organic Chemistry

This compound, also known as p-cyanophenol, is an aromatic organic compound that has garnered significant attention in modern chemical research. solubilityofthings.comsmolecule.com Structurally, it is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the para position. smolecule.com This bifunctional arrangement makes it a versatile building block and a valuable intermediate in a wide array of synthetic applications. solubilityofthings.comsmolecule.com

In contemporary organic chemistry, this compound serves as a key starting material for the synthesis of more complex molecules. smolecule.com Its utility spans the production of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.comsmolecule.com The compound's reactivity, influenced by its distinct functional groups, allows for its participation in various organic reactions, making it a staple in the toolbox of synthetic chemists. smolecule.com

Significance of the Nitrile and Hydroxyl Functionalities in Research Design

The research appeal of this compound is largely attributable to the presence of both a hydroxyl and a nitrile functional group. solubilityofthings.comsmolecule.com The hydroxyl group imparts polarity to the molecule and provides a site for reactions such as etherification and esterification. solubilityofthings.comontosight.ai This functionality is crucial for introducing other molecular fragments and for modulating the physical properties, such as solubility, of derivative compounds. solubilityofthings.com

The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or participate in cycloaddition reactions. ontosight.aiyoutube.com This reactivity allows for the introduction of nitrogen-containing moieties and the extension of carbon chains, which are fundamental strategies in the design of new molecules. youtube.com The combination of these two functional groups in a single, relatively simple molecule offers a dual-pronged approach for synthetic modifications, enabling the construction of complex molecular architectures. smolecule.com

Overview of Multidisciplinary Research Trajectories Involving this compound

The unique chemical properties of this compound have propelled its use across various scientific disciplines. Its role as a precursor is prominent in several key areas of research and development:

Pharmaceuticals and Agrochemicals: this compound is a crucial intermediate in the synthesis of a range of bioactive molecules. smolecule.comalfa-chemistry.comnordmann.global It is used in the production of herbicides such as Bromoxynil (B128292) and Ioxynil (B1672095). alfa-chemistry.com Furthermore, it serves as a precursor in the synthesis of pharmaceuticals, including the vasodilator Levcromakalim and the anti-cancer drug Sorafenib. smolecule.comalfa-chemistry.com Its derivatives are also investigated for their potential as monoamine oxidase inhibitors. alfa-chemistry.com

Material Science: In the field of material science, this compound is utilized in the development of advanced polymers and liquid crystals. solubilityofthings.com It is a building block for high-performance polymers, including lignin-inspired polymethacrylates with high glass transition temperatures. nih.govacs.org Its rigid, polar structure also makes it a valuable component in the synthesis of liquid crystal materials, which are essential for display technologies. smolecule.comworktribe.com

Catalysis and Environmental Chemistry: Research has explored the catalytic conversion of this compound. For instance, it can be transformed into p-hydroxybenzoic acid through biotransformation using nitrilase enzymes. researchgate.net In environmental applications, it is studied in the context of the hydrodehalogenation of brominated aromatic pollutants, where it can be a product of the degradation of herbicides like Bromoxynil. mdpi.com

The following tables provide a summary of the physical and chemical properties of this compound and an overview of its diverse applications.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 767-00-0
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 110-113 °C
Boiling Point 146 °C at 2 mmHg

| Solubility | Soluble in polar solvents like water, ethanol, and acetone; limited solubility in non-polar solvents. solubilityofthings.com |

Table 2: Selected Research Applications of this compound

Research Area Application Key Findings/Significance
Polymer Chemistry Monomer for lignin-inspired polymethacrylates Resulting polymers exhibit exceptionally high glass transition temperatures and solvent resistance. nih.govacs.org
Liquid Crystals Synthesis of bent-shaped liquid crystal molecules The cyano terminal group contributes to the formation of nematic phases. ajchem-a.comajchem-a.com
Pharmaceutical Synthesis Precursor for Levcromakalim and Sorafenib Demonstrates its importance as a building block for complex therapeutic agents. smolecule.comalfa-chemistry.com
Agrochemical Synthesis Intermediate for Bromoxynil and Ioxynil herbicides Highlights its role in the development of crop protection chemicals. alfa-chemistry.com

| Biocatalysis | Substrate for nitrilase enzymes | Enables the green synthesis of p-hydroxybenzoic acid. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B152051 4-Hydroxybenzonitrile CAS No. 767-00-0

Properties

IUPAC Name

4-hydroxybenzonitrile
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InChI

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
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InChI Key

CVNOWLNNPYYEOH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C#N)O
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Molecular Formula

C7H5NO
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DSSTOX Substance ID

DTXSID9052509
Record name 4-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
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Physical Description

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline]
Record name 4-Cyanophenol
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Vapor Pressure

0.00665 [mmHg]
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CAS No.

767-00-0
Record name 4-Cyanophenol
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Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxybenzonitrile

Catalyst-Promoted Conversion Strategies for 4-Hydroxybenzonitrile Synthesis

The synthesis of this compound, an important intermediate in the production of pharmaceuticals, dyes, and liquid crystals, is achieved through various catalytic methods. ujconline.netchembk.com These strategies focus on the efficient conversion of precursor molecules, primarily through the dehydration of aldehydes and aldoximes or the ammoxidation of cresols.

Dehydration of Aldehydes and Aldoximes to this compound

A prominent route to this compound involves the dehydration of 4-hydroxybenzaldehyde (B117250) or its corresponding aldoxime. This transformation is often facilitated by a range of catalysts under diverse reaction conditions. The general mechanism proceeds through the in-situ formation of the aldoxime from the aldehyde and a nitrogen source, typically hydroxylamine (B1172632) hydrochloride, followed by a catalyzed dehydration step to yield the nitrile. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for chemical transformations, significantly reducing reaction times from hours or days to minutes. qu.edu.sa For the synthesis of this compound, microwave irradiation in the absence of a solvent offers a green chemistry approach.

In one such protocol, a mixture of 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and a solid acid catalyst like titanium dioxide (TiO2) or novel WO3/SnO2 catalysts is irradiated with microwaves. qu.edu.samdpi.com For instance, using TiO2, the conversion of 4-hydroxybenzaldehyde to this compound can be achieved with high conversion rates in as little as three minutes. qu.edu.sa The reaction proceeds by grinding the aldehyde with hydroxylamine hydrochloride and the catalyst, followed by microwave irradiation. mdpi.comresearchgate.net Zirconium phosphate (B84403) (ZP) has also been utilized as a catalyst under microwave irradiation, converting 4-hydroxybenzaldehyde to this compound in high yield. ias.ac.in

The efficiency of these microwave-assisted, solvent-free methods is highlighted by the high yields and short reaction times, as demonstrated in the following table.

Table 1: Microwave-Assisted Synthesis of this compound

Catalyst Power (W) Time (min) Yield (%) Reference
Zirconium Phosphate 250 2-3 99 ias.ac.in
TiO₂ 840 3 High Conversion qu.edu.sa
15-WSS (WO₃/SnO₂) 840 3 High Conversion qu.edu.sa

Solid acid catalysts are crucial in the dehydration of aldoximes to nitriles due to their environmental compatibility, reusability, and operational simplicity. These catalysts provide acidic sites that facilitate the elimination of water from the aldoxime intermediate. Ferric hydrogen sulfate (B86663) (FHS) has been identified as an effective and cost-efficient solid acid catalyst for the one-pot conversion of aldehydes to nitriles. orgchemres.org The reaction involves heating the aldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of FHS. orgchemres.org

Other solid acids, such as silica (B1680970) gel, Montmorillonite K-10, and KSF catalysts, have also been employed, often in conjunction with microwave irradiation in dry media, to promote the synthesis of nitriles from aldehydes. ujconline.net The use of novel WO3/SnO2 solid acid catalysts under microwave conditions has also been explored for the conversion of 4-hydroxybenzaldehyde. qu.edu.sa These catalysts are believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by hydroxylamine and subsequent dehydration. qu.edu.sa

Nickel compounds have been shown to catalyze the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. While specific studies focusing exclusively on nickel sulfate for this compound are not prevalent, the general applicability of nickel catalysts makes it a relevant methodology. ujconline.netorganic-chemistry.org For example, the oxidation of primary alcohols to nitriles has been achieved using a nickel-catalyzed process. organic-chemistry.orgscirp.org

A related method utilizes anhydrous ferrous sulfate in DMF under reflux conditions to catalyze the conversion of various aldehydes to nitriles in high yields (90-95%) within 3-6 hours. asianpubs.org This suggests that other transition metal sulfates, like nickel sulfate, could potentially facilitate a similar transformation for this compound. The proposed mechanism involves the catalyst promoting both the formation of the oxime and the subsequent dehydration to the nitrile. ujconline.netasianpubs.org

Zinc oxide (ZnO) nanoparticles have gained attention as an inexpensive, environmentally benign, and reusable heterogeneous catalyst for various organic transformations, including the synthesis of nitriles from aldehydes. ujconline.netrasayanjournal.co.in A solvent-free approach has been developed for the direct conversion of aldehydes into nitriles using wet ZnO nanopowder as a catalyst. rasayanjournal.co.inresearchgate.net This method offers advantages such as short reaction times, high product yields, and the absence of toxic solvents. rasayanjournal.co.in The catalyst can be recovered by simple filtration and reused multiple times. rasayanjournal.co.in

The proposed mechanism involves the formation of an aldoxime intermediate, which is then dehydrated to the nitrile, catalyzed by the ZnO nanoparticles. ujconline.net The wetness of the catalyst has been found to be important for the conversion. rasayanjournal.co.in

Table 2: ZnO Nanoparticle Catalyzed Conversion of Aldehydes to Nitriles

Catalyst Condition Advantage Reference
Wet ZnO Nanopowder Solvent-free Short reaction time, high yield, reusable catalyst rasayanjournal.co.in
Anhydrous ZnO Nanoparticles DMF, reflux High yield ujconline.net

Ammoxidation Routes for this compound Production

Ammoxidation is a significant industrial process for the synthesis of nitriles, involving the reaction of a hydrocarbon with ammonia (B1221849) and oxygen. tue.nl For the production of this compound, the ammoxidation of p-cresol (B1678582) is a key route. chembk.com This gas-phase catalytic reaction is typically carried out in a fluidized bed reactor. google.com

A variety of catalysts have been investigated for this process, with supported boria-phosphoria on silica demonstrating superior performance. bgu.ac.il The reaction is sensitive to the feed composition, with optimal performance observed at specific molar ratios of ammonia, air, and nitrogen to p-cresol. bgu.ac.il A fresh boria-phosphoria catalyst can achieve a yield of 63 wt% of this compound. bgu.ac.il Catalyst deactivation due to the formation of polymeric deposits is a challenge, but the catalyst's initial performance can be restored through regeneration with an air-nitrogen and steam mixture. bgu.ac.il

The proposed mechanism involves the adsorption of p-cresol and ammonia onto the acidic sites of the catalyst, forming a p-hydroxybenzylamine intermediate. bgu.ac.il This intermediate is then oxidized by oxygen to produce this compound. bgu.ac.il

Cyanidation of Halophenols for this compound Synthesis

The conversion of halophenols to this compound represents a significant synthetic route, primarily accomplished through nucleophilic substitution reactions where a halogen atom is displaced by a cyanide group. This method, often a variation of the Rosenmund-von Braun reaction, typically involves the use of a copper(I) cyanide reagent and is effective for various halogenated phenols. google.comgoogle.com

The reaction of p-halophenols with copper(I) cyanide (cuprous cyanide) is a well-established method for producing this compound. google.com This process involves heating a p-halophenol, such as p-bromophenol or p-iodophenol, with cuprous cyanide in a high-boiling point polar aprotic solvent. google.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethyl sulfone. google.com

The general mechanism involves the coordination of the copper salt to the aryl halide, facilitating the nucleophilic attack of the cyanide ion. The reaction typically requires reflux conditions for several hours. google.com Following the reaction, the mixture is treated with an acid, such as hydrochloric acid, and often an oxidizing agent like ferric chloride, to decompose the copper complexes and isolate the final product. google.com For instance, a suspension of p-bromophenol and cuprous cyanide in dry DMF can be heated at reflux for 3 to 4 hours. google.com Similarly, p-iodophenol can be reacted with cuprous cyanide in DMF under reflux for 3 hours. google.com

Table 1: Copper(I) Cyanide-Mediated Cyanidation of Halophenols

Halophenol Solvent Conditions Post-Reaction Treatment Reference
p-Bromophenol Dimethylformamide (DMF) Reflux for 3-4 hours Vacuum concentration, HCl/water treatment, Ferric chloride addition google.com
p-Iodophenol Dimethylformamide (DMF) Reflux for 3 hours Concentration, HCl/water treatment, Ferric chloride addition google.com
p-Bromophenol Dimethyl sulfone Reflux for 2 hours HCl/water digestion, Ferric chloride addition google.com
p-Chlorophenol N,N-diethylacetamide Reflux for 8 hours Concentration, HCl/water treatment, Ferric chloride addition google.com

The yield of this compound from the cyanidation of halophenols is highly dependent on the reaction conditions. Key parameters for optimization include the choice of halophenol, solvent, temperature, and reaction time. google.com Generally, aryl iodides and bromides are more reactive than aryl chlorides, which often require longer reaction times or higher temperatures. google.com

The solvent plays a crucial role; high-boiling aprotic solvents like DMF and dimethyl sulfone are effective. google.com The ratio of solvent to reactant is also a factor, with a typical volume (mL) to weight (g) ratio of solvent to p-halogenophenol being between 1:1 and 5:1. google.com While an equimolar ratio of the p-halogenophenol to cuprous cyanide is generally preferred, an excess of either reactant can be used. google.com For example, reacting 0.2 moles of p-bromophenol with 0.24 moles of cuprous cyanide has been documented. google.com Careful control of the post-reaction workup, including acidification and treatment with ferric chloride to break down copper-containing complexes, is essential for maximizing the isolation and purity of the product. google.com

Conversion from 4-Hydroxybenzoic Acid and its Derivatives

An alternative and widely studied pathway to this compound involves the transformation of 4-hydroxybenzoic acid or its esters. These methods typically involve ammoniation and dehydration steps, which can be performed under various conditions, including in solution, in the gas phase, or under high pressure. dissertationtopic.netgoogle.com

This approach combines ammoniation and dehydration in a single step within a solvent system. A study has detailed an optimized process for this "green chemical process." dissertationtopic.net In this method, 4-hydroxybenzoic acid is reacted with urea (B33335), which serves as the ammonia source, and a dehydrating agent like sulfamic acid in a high-boiling solvent such as benzoate. dissertationtopic.net The presence of a catalyst, such as Al₂O₃, enhances the reaction. The process involves a two-stage heating profile: initially heating to 150°C for one hour, followed by the addition of more urea and heating at 190°C for another 1.5 hours. dissertationtopic.net This optimized procedure has been reported to achieve yields in the range of 78-82%. dissertationtopic.net

Table 2: Direct Solvent Dehydration Ammoniation of 4-Hydroxybenzoic Acid

Reactants (molar ratio) Catalyst (wt% of solvent) Solvent Conditions Yield Reference
4-Hydroxybenzoic acid (0.1 mol), Urea (0.25 mol initial + 0.05 mol additional), Sulfamic acid (0.3 mol) Al₂O₃ (3%) Benzoate (60 mL) 150°C for 1 hr, then add urea and heat at 190°C for 1.5 hr 78-82% dissertationtopic.net

The gas-phase reaction of methyl 4-hydroxybenzoate (B8730719) with ammonia over a solid catalyst provides a continuous production method for this compound. google.com This process involves passing a gaseous mixture of the ester and ammonia over a heated catalyst bed. Various catalysts have been developed for this transformation. google.com

One effective system uses a supported phosphoric acid catalyst, which can achieve a 92% yield with a contact time of 20 seconds. google.com Another approach employs boron phosphate as the catalyst, either unsupported or supported on materials like silica or aluminum oxide. google.com With a boron phosphate on silica catalyst, yields of approximately 95% can be obtained at 400°C with a contact time of 10 seconds. google.com Doping the supported boron phosphate catalyst with a transition metal compound can further enhance performance. google.com

Table 3: Gas-Solid Phase Catalytic Ammoniation of Methyl 4-Hydroxybenzoate

Catalyst Support Temperature Contact Time Yield Reference
Phosphoric Acid (65%) Silica Gel Elevated 20 seconds 92% google.com
Boron Phosphate Silica 400°C 10 seconds ~95% google.com
Boron Phosphate None Not specified Not specified Not specified google.com

The synthesis of this compound can also be achieved by reacting its precursors with ammonia under high-pressure conditions, a method analogous in principle to the Haber-Bosch process for ammonia synthesis. dissertationtopic.netwikipedia.orgkrohne.com This technique is particularly useful for driving the reaction towards completion. dissertationtopic.net One patented method describes heating a solution of a hydroxybenzoic acid precursor in a solvent like methanol (B129727) in a high-pressure reactor with ammonia. google.com In a specific example, the reaction is conducted at 200°C and the pressure is raised to 2.8 MPa. After reacting for 5 to 7 hours, the process yields this compound with a purity greater than 99% and a yield of 95.9%. google.com

Table 4: High-Pressure Ammoniation for this compound Synthesis

Starting Material Solvent Pressure Temperature Reaction Time Yield Reference
Hydroxybenzoic acid precursor Methanol 2.8 MPa 200°C 5-7 hours 95.9% google.com

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound can be achieved through various chemical pathways, each characterized by distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield and purity. Key synthetic routes include the transformation of 4-hydroxybenzaldehyde via an oxime intermediate and the dehydration ammoniation of p-hydroxybenzoic acid.

Proposed Mechanistic Pathways for Aldehyde-Oxime-Nitrile Transformations

The conversion of aldehydes, such as 4-hydroxybenzaldehyde, into nitriles is a fundamental transformation in organic synthesis. qu.edu.sa This process typically proceeds through an intermediate oxime, which is subsequently dehydrated.

A common proposed mechanism involves an acid-catalyzed dehydration of the oxime. qu.edu.sa Initially, the aldehyde reacts with hydroxylamine (NH₂OH) to form 4-hydroxybenzaldoxime. This transformation is often facilitated by a catalyst. In the subsequent step, the oxime is dehydrated to yield the nitrile, this compound. This dehydration is an elimination reaction where the hydroxyl group of the oxime and a hydrogen atom are removed. qu.edu.sa The efficiency of this conversion can be influenced by reaction conditions such as time and microwave irradiation potency, which can be optimized to maximize the nitrile yield while minimizing the formation of the intermediate oxime or other byproducts. qu.edu.sa For instance, studies have shown that irradiating a solid mixture of 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and a catalyst for three minutes at 840 W provides the best conversion percentage. qu.edu.sa

Alternative mechanisms have also been explored. The Schmidt reaction offers a pathway for converting aldehydes to nitriles using azidotrimethylsilane (B126382) (TMSN₃) and an acid catalyst. mdpi.com The proposed mechanism begins with the formation of an azidohydrin adduct, which then loses water to form diazoiminium ions. These intermediates can then undergo a hydride migration followed by deprotonation to afford the nitrile. mdpi.com

Visible-light-mediated synthesis presents another mechanistic route. In this process, an electron transfer from hydroxylamine to the aldehyde's carbonyl group may initiate the reaction, producing a radical anion. iau.ir This is followed by a hydrogen transfer and dehydration to form an oxime intermediate, which then reacts with a catalyst like FeF₃ and undergoes further dehydration to yield the final nitrile product. iau.ir

Ionic liquids can also serve as both a solvent and a catalyst in this transformation. rsc.org They promote the initial oximation of the aldehyde and subsequently catalyze the dehydration of the benzaldoxime (B1666162) intermediate to form the benzonitrile (B105546). rsc.org Additionally, thermal dehydration of benzaldoximes at temperatures above 140°C can also convert them into the corresponding benzonitriles through the loss of a water molecule. researchgate.netresearchgate.net

Table 1: Effect of Time and Power on the Conversion of 4-Hydroxybenzaldehyde qu.edu.saConditions: 1 mmol aldehyde, 0.4 g 15WSS catalyst, 5 mmol NH₂OH·HCl

Entry Time (min) Power (W) % Nitrile % Oxime % Others
1 2 840 40 60 0
2 3 840 83 10 7
3 4 840 56 17 27
4 3 700 69 28 3
5 3 980 78 14 8

Mechanistic Considerations of Carboxylic Acid Dehydration Ammoniation

The synthesis of this compound from p-hydroxybenzoic acid via dehydration ammoniation is another significant industrial method. A detailed investigation into this reaction has led to the proposal of a new reaction mechanism, differing from previously held assumptions. dissertationtopic.net

In this process, urea is commonly used as the ammonia source. The revised mechanism posits that urea does not directly decompose into ammonia and carbon dioxide. Instead, infrared analysis of the waste residue reveals that urea undergoes thermal decomposition to form burette and cyanuric acid. dissertationtopic.net The main components of the waste residue were identified as cyanuric acid and ammonium (B1175870) sulfate. dissertationtopic.net

The dehydrating agent, such as sulfamic acid, also plays a critical role in the mechanistic pathway. It hydrolyzes during the reaction to generate ammonium bisulfate, which then reacts with ammonia to produce the final byproduct, ammonium sulfate. dissertationtopic.net This understanding of the byproducts and intermediate steps provides a more accurate model of the carboxylic acid dehydration ammoniation reaction for producing this compound. dissertationtopic.net

Hydrolytic Stability and Mechanism of Derivatives

The hydrolytic stability of this compound and its derivatives is a key consideration in their application and environmental fate. Hydrolysis involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds.

The hydrolysis of derivatives, such as sulfonate and phosphate esters of this compound, has been a subject of detailed mechanistic studies. For the alkaline hydrolysis of aryl benzenesulfonates, including 4-cyanophenyl benzenesulfonate, both stepwise and concerted mechanisms have been proposed. acs.org A nonlinear Brønsted plot for this reaction has been interpreted as a change from a stepwise mechanism, which involves a pentavalent intermediate for poorer leaving groups, to a concerted mechanism for good leaving groups. acs.org The hydrolysis of carboxylic acid esters can occur through base-catalyzed, acid-catalyzed, and neutral pathways, with the BAC2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular) being the most common for alkaline hydrolysis. epa.gov

Studies on bis(4-cyanophenyl) phenyl phosphate, a reactive diluent for phthalonitrile (B49051) monomers, showed that under various pH conditions (4, 7, and 10), only one-step hydrolysis occurred, leading to the elimination of 4-cyanophenol. researchgate.net Similarly, certain carbamate (B1207046) derivatives are known to be chemically labile, readily cleaving into an amine and this compound in a buffer solution at physiological pH. acs.org

Enzymatic hydrolysis is also a relevant degradation pathway. For example, certain ester analogues can be degraded by enzymes like porcine liver esterase, resulting in the formation of the corresponding acid and this compound. nih.gov Furthermore, soil actinobacteria can hydrolyze halogenated derivatives like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) via their nitrilase activity, converting the nitrile group into a carboxylic acid. researchgate.net

Table 2: Hydrolysis of Benzonitrile Herbicides by Nocardia globerula NHB-2 after 5 hours researchgate.net

Substrate (0.5 mM) % Hydrolyzed Product
Chloroxynil 92-100% 3,5-dichloro-4-hydroxybenzoic acid
Bromoxynil 70-90% 3,5-dibromo-4-hydroxybenzoic acid
Ioxynil (B1672095) 30-51% 3,5-diiodo-4-hydroxybenzoic acid

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

In line with the growing emphasis on sustainable chemical manufacturing, several novel and green synthetic approaches for this compound have been developed. These methods aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources, adhering to the twelve principles of green chemistry. sigmaaldrich.comecoonline.comacs.org

One notable green approach is the direct ammoxidation of p-cresol. bgu.ac.ilresearchgate.net This gas-phase reaction uses a supported catalyst, such as boria-phosphoria on silica, to convert p-cresol directly to this compound in the presence of ammonia and air. bgu.ac.il The proposed mechanism involves the adsorption of p-cresol and ammonia onto acidic sites of the catalyst to form a p-hydroxybenzylamine intermediate, which is then oxidized to the final product. bgu.ac.ilresearchgate.net This method is advantageous due to its high atom economy.

Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. d-nb.info Nitrilase enzymes, found in bacteria, fungi, and plants, can hydrolyze nitriles to their corresponding carboxylic acids. d-nb.infod-nb.info While often used for degradation, this enzymatic process highlights a green pathway relevant to the chemistry of this compound and its derivatives. researchgate.net For instance, horseradish peroxidase has been employed in a "one-pot, two-step" biocatalytic sequence for synthesizing 1,4-benzoxazines from aminophenol precursors, including a derivative of this compound, showcasing a more sustainable alternative to conventional stoichiometric oxidants. acs.org

The direct solvent dehydration ammoniation of p-hydroxybenzoic acid has also been optimized as a green chemical process. dissertationtopic.net By carefully selecting the solvent, dehydrating agent, and catalyst, and optimizing reaction conditions, a high yield (78%-82%) can be achieved. dissertationtopic.net

The use of recyclable ionic liquids as both solvent and catalyst for converting aldehydes to nitriles is another innovative green strategy. rsc.org This method avoids the use of metal salt catalysts and the release of inorganic acids, and the ionic liquid can be easily recovered and reused, aligning with the principles of waste prevention and catalysis. rsc.org

These novel approaches demonstrate a significant shift towards more environmentally benign and efficient methods for the production of this compound, reducing the environmental footprint associated with traditional synthetic routes. instituteofsustainabilitystudies.com

Chemical Reactivity and Functionalization of 4 Hydroxybenzonitrile

Electrophilic Aromatic Substitution Reactions on 4-Hydroxybenzonitrile

The presence of the hydroxyl group activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho positions (positions 3 and 5) due to its strong activating and ortho-, para-directing nature. The para position is already occupied by the nitrile group.

Halogenation of this compound readily occurs at the positions ortho to the hydroxyl group.

Bromination: The bromination of this compound is a well-established reaction, notably used in the synthesis of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). orgsyn.org This transformation can be achieved using various brominating agents. An eco-friendly approach utilizes a combination of an alkali or alkaline earth metal bromide and bromate (B103136) salts in an aqueous acidic medium, affording high yields of 3,5-dibromo-4-hydroxybenzonitrile without the need for a catalyst or complex work-up procedures. chemicalbook.com The reaction proceeds smoothly at ambient temperatures. chemicalbook.com Another method involves the use of elemental bromine in a methanolic acetic acid solution. chemicalbook.com The controlled bromination can also yield 3-bromo-4-hydroxybenzonitrile (B56826).

ProductReagentsReaction ConditionsYieldPurityMelting Point (°C)
3,5-Dibromo-4-hydroxybenzonitrileBromide/Bromate salts, Inorganic acidAqueous medium, Room temperature, 1-4 hours91-99%>99%189-191
3-Bromo-4-hydroxybenzonitrileNot specifiedNot specifiedNot specified>98%155-159

Iodination: Similar to bromination, iodination of this compound occurs at the 3 and 5 positions to yield 3,5-diiodo-4-hydroxybenzonitrile, known as the herbicide ioxynil (B1672095). mdpi.comgoogle.com Specific reagents and conditions for this direct iodination have been developed to achieve high yields and purity. edubirdie.comsynquestlabs.com

The alkylation of this compound, a Friedel-Crafts type reaction, also takes place at the activated ortho positions. The introduction of bulky alkyl groups, such as tert-butyl groups, is possible. The reaction of this compound with a tert-butylating agent leads to the formation of 3,5-bis(tert-butyl)-4-hydroxybenzonitrile. This dialkylated product demonstrates that the aromatic ring can undergo multiple substitutions when sterically permissible.

Transformation of the Nitrile Group in this compound

The nitrile group of this compound can be converted into other important functional groups, namely carboxylic acids, amides, and amines, through hydrolysis and reduction reactions.

The hydrolysis of the nitrile group can be controlled to yield either a carboxylic acid or an amide, depending on the reaction conditions.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. For instance, heating this compound in the presence of an acid or base will yield 4-hydroxybenzoic acid. This process is a common transformation for converting nitriles to their corresponding carboxylic acids.

Hydrolysis to Amides: Partial hydrolysis of the nitrile group leads to the formation of an amide. The conversion of this compound to 4-hydroxybenzamide (B152061) can be achieved under specific catalytic conditions. One method involves the use of a palladium catalyst in a solvent mixture of acetonitrile (B52724) and water. google.com This reaction proceeds under mild conditions with good yields. google.com

Starting MaterialProductReagents/CatalystReaction ConditionsYield
4-HydroxybenzamideThis compoundPalladium catalystAcetonitrile/water, 50°C, 4h84%

The nitrile group can be reduced to a primary amine, yielding 4-(aminomethyl)phenol. This transformation is typically carried out using strong reducing agents.

Derivatization of the Hydroxyl Group in this compound

The hydroxyl group of this compound can be derivatized through various reactions, including etherification and esterification, to produce a range of functionalized molecules.

Etherification: The phenolic hydroxyl group can be converted into an ether. For example, the reaction of this compound with a suitable reagent can lead to the formation of bis(4-cyanophenyl) ether.

Esterification: The hydroxyl group readily undergoes esterification with acyl chlorides or acid anhydrides to form esters. For instance, the reaction of 3,5-dibromo-4-hydroxybenzonitrile with acid halides produces the corresponding esters. google.com This reaction can be performed sequentially after the bromination of 4-cyanophenol in a single solvent. google.com Another example is the synthesis of tert-butyl 4-cyanophenyl carbonate from 4-cyanophenol and di-tert-butyl dicarbonate (B1257347) in the presence of a base and catalyst.

Domino Reactions Involving Hydroxybenzonitrile Structures (e.g., 2-Hydroxybenzonitriles)

Domino reactions represent a powerful strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single operation by combining multiple bond-forming transformations. This approach enhances efficiency by minimizing purification steps, solvent usage, and time. In the context of hydroxybenzonitriles, these reactions provide an elegant pathway to synthesize valuable heterocyclic compounds. While the primary subject is this compound, a notable and well-documented example of such a domino reaction involves its isomer, 2-hydroxybenzonitrile (B42573), which serves as a key precursor for the synthesis of fused heterocyclic systems.

A significant advancement in this area is a domino approach for synthesizing 1,3-benzoxazin-4-one derivatives through the cyclization of 2-hydroxybenzonitriles with ketones. nih.govrsc.org This method is noted for its operational simplicity, use of inexpensive and readily available reagents, mild reaction conditions, and high efficiency. nih.govrsc.org

The success of the domino reaction for creating 1,3-benzoxazin-4-ones hinges on the choice of an effective catalyst. Extensive research has demonstrated that Lewis acids are crucial for promoting this transformation. The reaction between 2-hydroxybenzonitrile and a model ketone, cyclohexanone, was used to screen various Lewis and protonic acids to optimize the reaction conditions. nih.govrsc.org

Among the catalysts tested, Zinc Chloride (ZnCl₂) was identified as the most efficient, providing the highest yield of the desired cyclized product. nih.govrsc.org Other acids like p-Toluenesulfonic acid (TsOH) also catalyzed the reaction but resulted in lower yields. nih.govrsc.org Notably, several other common Lewis acids, including FeCl₃, TiCl₄, and AlCl₃, were found to be ineffective, with no reaction observed. nih.govrsc.org The investigation also extended to the choice of solvent, where it was determined that using the ketone reactant (cyclohexanone) itself as the solvent was the optimal choice. nih.govrsc.org

Catalyst/AccelerantSolventYield (%)Reference
TsOHCyclohexanone76 nih.govrsc.org
ZnCl₂Cyclohexanone92 nih.govrsc.org
FeCl₃CyclohexanoneNo Reaction nih.govrsc.org
TiCl₄CyclohexanoneNo Reaction nih.govrsc.org
AlCl₃CyclohexanoneNo Reaction nih.govrsc.org
ZnCl₂Toluene85 nih.govrsc.org
ZnCl₂CH₃CNTrace nih.govrsc.org
ZnCl₂DCMTrace nih.govrsc.org
ZnCl₂THFTrace nih.govrsc.org

The ZnCl₂-promoted domino reaction provides facile access to a diverse array of substituted 1,3-benzoxazin-4-ones, which are important scaffolds in pharmaceutically relevant molecules. nih.govrsc.org The reaction proceeds by combining various 2-hydroxybenzonitriles with a range of ketones. nih.govrsc.orgnih.gov This synthetic protocol is valued for its use of easily available starting materials and its avoidance of strongly corrosive acids. nih.govrsc.orgnih.gov

The scope of this cyclization reaction is broad. It is successful with various aliphatic ketones, including both cyclic and branched structures, as well as aromatic ketones. nih.govrsc.org Furthermore, the reaction tolerates a variety of functional groups on the 2-hydroxybenzonitrile ring, such as bromo, fluoro, and methyl groups, consistently affording good to excellent yields of the corresponding 2,3-dihydro-4H-1,3-benzoxazin-4-ones. nih.govrsc.org The proposed mechanism for this transformation is a tandem intramolecular Pinner–Dimroth rearrangement pathway. nih.gov

2-Hydroxybenzonitrile DerivativeKetoneProduct (1,3-Benzoxazin-4-one)Yield (%)Reference
2-HydroxybenzonitrileCyclohexanoneSpiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one92 nih.govrsc.org
2-HydroxybenzonitrileCyclopentanoneSpiro[cyclopentane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one89 nih.govrsc.org
2-HydroxybenzonitrileAcetone2,2-Dimethyl- nih.govrsc.orgbenzoxazin-4-one85 nih.govrsc.org
2-HydroxybenzonitrilePropiophenone2-Methyl-2-phenyl- nih.govrsc.orgbenzoxazin-4-one83 nih.govrsc.org
5-Bromo-2-hydroxybenzonitrileCyclohexanone6'-Bromo-spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one94 nih.govrsc.org
5-Fluoro-2-hydroxybenzonitrileCyclohexanone6'-Fluoro-spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one89 nih.govrsc.org
2-Hydroxy-5-methylbenzonitrileCyclohexanone6'-Methyl-spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one93 nih.govrsc.org

Biological Activity and Mechanistic Studies of 4 Hydroxybenzonitrile and Its Derivatives

Antimicrobial Activities of 4-Hydroxybenzonitrile Derivativesontosight.aiuobaghdad.edu.iq

Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogens. ontosight.ai The antimicrobial efficacy is often attributed to the core structure, which can be modified to enhance activity. For instance, the hydroxyl group is thought to facilitate interactions with microbial cell membranes, leading to increased permeability and subsequent cell death. The nitrile group can also participate in reactions that modify the activity of essential microbial enzymes.

Research has shown that synthetic analogues of natural antimicrobial compounds, using this compound as a starting material, exhibit significant antibacterial activity. jst.go.jp In one study, yanglingmycin analogues synthesized from this compound showed potent activity against agricultural pathogenic bacteria like Ralstonia solanacearum and Pseudomonas syringae pv. actinidiae. jst.go.jp Some of these synthesized compounds displayed even greater bactericidal activity than the standard antibiotic ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL. jst.go.jp

Furthermore, quinazoline (B50416) derivatives incorporating the this compound moiety have been synthesized and evaluated for their antibacterial effects. researchgate.netresearchgate.net These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of different functional groups to the core structure has been found to significantly influence the antimicrobial potency. researchgate.net For example, the presence of fluoro, trifluoromethyl, hydroxy, and methoxy (B1213986) groups on the phenyl ring attached to a piperazine (B1678402) moiety enhanced the antibacterial activity of certain quinazoline derivatives. researchgate.net

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

Anti-inflammatory Propertiesontosight.aiuobaghdad.edu.iq

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. ontosight.aiontosight.ai The structural features of these compounds allow them to serve as a basis for the design of novel anti-inflammatory drugs. ontosight.ai For instance, 4-hydroxy-3-methoxybenzonitrile (B1293924) is used as a starting material for the synthesis of various biologically active molecules, including anti-inflammatory agents. ontosight.ai

Studies on benzothiazole (B30560) derivatives have revealed compounds with significant in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies of these derivatives have shown excellent binding interactions with relevant receptors. nih.gov Certain synthesized compounds demonstrated potent inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov For example, compounds 17c and 17i showed 80% and 78% inhibition at 3 hours, respectively. nih.gov These compounds also exhibited a favorable ulcerogenic index, comparable to the known anti-inflammatory drug celecoxib. nih.gov

Pyrrole-based compounds, which can be synthesized from this compound derivatives, have also been explored for their anti-inflammatory effects. pensoft.net However, in a study evaluating six new pyrrolic compounds, they did not show significant anti-inflammatory activity in the carrageenan-induced paw edema model, although they did exhibit analgesic properties against chemical stimuli. pensoft.net

Anticancer Activitiesontosight.aiuobaghdad.edu.iqbenchchem.com

The anticancer potential of this compound and its derivatives is an active area of research. ontosight.aiontosight.ai These compounds have shown promise in inhibiting the growth of various cancer cells. ontosight.ai

Selective Cytotoxicity against Cancer Cell Linesbenchchem.com

Derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines. For instance, iron(II)-cyclopentadienyl compounds containing this compound as a ligand exhibited significant cytotoxicity against colorectal (SW480) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range. mdpi.com Importantly, these compounds showed some selectivity, being more cytotoxic to cancer cells than to a normal colon-derived cell line (NCM460). mdpi.com

In another study, derivatives of 3-amino-4-hydroxybenzonitrile (B81792) were found to induce apoptosis in breast (MCF-7) and liver (HUH-7) cancer cells. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Furthermore, spiro derivatives of parthenin, synthesized using this compound N-oxide, exhibited anticancer activity against four different cancer cell lines with IC50 values ranging from 4.3 µM to 93 µM. google.com

Interactive Data Table: Cytotoxicity of this compound Derivatives

Modulation of Cellular Pathwaysbenchchem.com

The anticancer activity of this compound derivatives is often mediated through the modulation of specific cellular pathways. The iron(II)-cyclopentadienyl compounds mentioned earlier were found to induce cell death by apoptosis and inhibit cancer cell proliferation by affecting the actin-cytoskeleton. mdpi.com

Derivatives of 3-amino-4-hydroxybenzonitrile have been shown to modulate signaling pathways related to cell survival and proliferation. Their cytotoxic effects on cancer cells are linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death. In the context of drug-resistant non-small cell lung cancer, rationally designed fourth-generation EGFR inhibitors based on a this compound scaffold have shown promise. nih.gov These inhibitors were designed to bind tightly to the triple mutant EGFR, demonstrating low nanomolar activity and high selectivity. nih.gov

Antioxidant Properties and Radical Scavenging Mechanismsbenchchem.com

Phenolic compounds, including this compound and its derivatives, are known for their antioxidant properties. cymitquimica.comarabjchem.org The antioxidant activity is largely attributed to the hydroxyl group on the benzene (B151609) ring, which can donate a hydrogen atom to scavenge free radicals. core.ac.uk

Theoretical studies using density functional theory (DFT) have been employed to understand the radical scavenging mechanisms of phenolic compounds, including p-hydroxybenzonitrile. arabjchem.orgcore.ac.uk These studies have investigated mechanisms such as hydrogen atom transfer (HAT) and one-electron transfer (SET). arabjchem.orgcore.ac.uk The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in the HAT mechanism, with a lower BDE indicating a higher radical scavenging ability. core.ac.uk

Derivatives such as 3,5-di(tert-butyl)-4-hydroxybenzonitrile are noted for their antioxidant properties, which are enhanced by the steric hindrance provided by the bulky tert-butyl groups. cymitquimica.com This structural feature contributes to the stability of the resulting phenoxyl radical. cymitquimica.com Similarly, 3-(tert-butyl)-4-hydroxybenzonitrile (B1320036) exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress implicated in various diseases.

Neuroprotective Effects and Related Pathological Mitigationbenchchem.com

The neuroprotective potential of this compound derivatives is an emerging area of interest. Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases, and the antioxidant properties of these compounds may contribute to their neuroprotective effects. nih.gov

Studies have explored the neuroprotective effects of 3-(tert-butyl)-4-hydroxybenzonitrile. In vitro experiments have shown that this compound can reduce neuroinflammation and neuronal apoptosis in models of Alzheimer's disease. The ability of this compound to scavenge free radicals may protect against the cellular damage caused by oxidative stress in neurodegenerative conditions.

Furthermore, metabolites from marine organisms, such as 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) (which can be derived from this compound), have shown neurorestorative effects in a mouse model of Parkinson's disease. scielo.br These compounds were found to increase the viability of dopaminergic neurons and suppress the formation of α-synuclein protein aggregates. scielo.br Thiazolidine derivatives, which can be synthesized from related starting materials, have also shown promise in mitigating ethanol-induced neurodegeneration and memory impairment by targeting oxidative stress and neuroinflammation. nih.gov

Reduction of Neuroinflammation

While direct studies on this compound's role in neuroinflammation are limited, research into its derivatives suggests a potential therapeutic avenue. Certain derivatives are being explored for their neuroprotective properties, with investigations into their effects on cellular oxidative stress and neuroinflammation. For instance, novel heterocyclic compounds derived from 5-amino-2-fluoro-4-hydroxybenzonitrile (B2834141) have been synthesized and are under investigation as inhibitors of monoacylglycerol lipase (B570770) (MAGL). googleapis.com The suppression of MAGL activity is considered a promising strategy for treating and preventing neuroinflammation and neurodegenerative diseases. googleapis.com The development of such inhibitors is driven by the significant medical need for new therapeutic agents that can provide neuroprotection. googleapis.com

Furthermore, inhibitors of the kynurenine (B1673888) pathway, which can be synthesized from derivatives of this compound, are also being studied for their potential to treat neuroinflammation. google.com The rationale is that metabolites of the kynurenine pathway are neuroactive and can be neurotoxic, and their regulation could offer therapeutic benefits in conditions like glioblastoma. google.com

Mitigation of Amyloid-Beta Plaque Accumulation

The accumulation of amyloid-beta (Aβ) plaques is a primary hallmark of Alzheimer's disease. nih.govstressmarq.com Research has shown that derivatives of this compound may play a role in mitigating the toxicity associated with these plaques.

A novel gastrodin (B1674634) derivative, synthesized using 2,6-difluoro-4-hydroxybenzonitrile (B48942) as a starting material, has demonstrated significant neuroprotective effects. mdpi.comresearchgate.net This derivative, GAD037, was found to protect PC12 cells from Aβ-induced toxicity. mdpi.comresearchgate.net Oxidative stress is a key factor in Aβ toxicity, and compounds that can reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels are of therapeutic interest. mdpi.com GAD037 was shown to improve the survival of PC12 cells under oxidative stress conditions. researchgate.net

The mechanism of neuroprotection appears to be linked to the activation of specific signaling pathways. Mechanistic studies revealed that the insulin (B600854) receptor (INSR) and alpha-actinin-4 (ACTN4) are potential targets of GAD037, leading to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. mdpi.comresearchgate.net

While direct evidence for this compound itself is not available, the neuroprotective activities of its derivatives against Aβ toxicity highlight a promising area for further research.

Herbicidal Action and Photosystem II Inhibition

Halogenated derivatives of this compound, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), are potent herbicides. Their primary mode of action involves the inhibition of photosynthesis. nih.gov

These phenolic-type herbicides are powerful blockers of the photosynthetic electron flow within Photosystem II (PSII). nih.gov Although their interaction with PSII differs from that of classical urea- and triazine-type herbicides, they both interfere with the binding of plastoquinone (B1678516) to the QB site on the D1 protein of the PSII complex. nih.gov This disruption of electron transport effectively halts the process of photosynthesis, leading to plant death.

Effects on Mitochondrial Respiration and Bioenergetics

In addition to their effects on photosynthesis, this compound derivatives like bromoxynil and ioxynil also disrupt mitochondrial activity. researchgate.net

Bromoxynil and ioxynil are classified as mitochondrial uncouplers. researchgate.net Uncoupling agents disrupt the tight linkage between electron transport and ATP synthesis (oxidative phosphorylation). They achieve this by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to produce ATP. While the electron transport chain continues to function, and may even accelerate, the energy is released as heat instead of being used for ATP synthesis.

Studies on isolated mitochondria have shown that bromoxynil can inhibit respiratory function. In vitro experiments with mitochondria from mice liver demonstrated that bromoxynil decreases the mitochondrial respiratory control rate (RCR) and mitochondrial membrane potential. nih.gov The RCR is a key indicator of the coupling between substrate oxidation and ADP phosphorylation. A decrease in RCR signifies a loss of mitochondrial efficiency.

Further research on mitochondria from etiolated pea stems revealed that bromoxynil, at micromolar concentrations, inhibited malate- and succinate-dependent respiration in intact mitochondria. researchgate.net However, it did not affect the oxidation of exogenously added NADH, nor did it impact the activities of succinic and internal NADH dehydrogenases. researchgate.net This suggests that the inhibition is not at the level of these specific dehydrogenases but rather at a subsequent step in the electron transport chain. Some evidence also points to the potential for these herbicides to inhibit the mitochondrial electron transport chain at higher concentrations. semanticscholar.org

Mechanisms of Action on Plant Physiological Processes

Derivatives of this compound, particularly the halogenated forms, exert significant influence on plant physiological processes, primarily by disrupting photosynthesis. scilit.combiodic.go.jp These compounds, including ioxynil and bromoxynil, are potent inhibitors of the photosynthetic electron transport chain. annualreviews.org Their principal target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. scilit.combiodic.go.jp

By binding to the Q-B plastoquinone-binding site on the D1 protein of the PSII complex, these herbicides block the flow of electrons. biodic.go.jpannualreviews.org This interruption halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation and subsequent plant growth. The inhibition of electron transport effectively starves the plant of the chemical energy generated during the light-dependent reactions of photosynthesis. biodic.go.jp

At higher concentrations, these hydroxybenzonitrile herbicides can also act as uncoupling agents. biodic.go.jp This secondary mechanism involves the disruption of both photophosphorylation in the chloroplasts and oxidative phosphorylation in the mitochondria. By dissipating the proton gradient across the membranes, they prevent the synthesis of ATP, further contributing to their phytotoxic effects. biodic.go.jp Research has also explored the effects of these herbicides on the greening process and chloroplast structure. scilit.com

Table 1: Effects of this compound Derivatives on Plant Physiological Processes

Process Mechanism of Action Primary Molecular Target Outcome
Photosynthesis Inhibition of electron transport. biodic.go.jpannualreviews.org Photosystem II (PSII), specifically the D1 protein. biodic.go.jp Blockage of ATP and NADPH production. biodic.go.jp
Photophosphorylation Uncoupling of the proton gradient. biodic.go.jp Thylakoid membrane Inhibition of ATP synthesis. biodic.go.jp
Oxidative Phosphorylation Uncoupling of the proton gradient. biodic.go.jp Mitochondrial membrane Inhibition of ATP synthesis. biodic.go.jp

Structure-Activity Relationships in Halogenated 4-Hydroxybenzonitriles as Herbicides

The herbicidal efficacy of halogenated 4-hydroxybenzonitriles is intricately linked to their molecular structure, specifically the nature and position of the halogen substituents on the benzene ring. nih.gov The presence, type, and number of halogens significantly influence the compound's lipophilicity, electronic properties, and binding affinity to the target site within Photosystem II.

The most common and effective herbicidal derivatives are di-halogenated at the 3 and 5 positions of the this compound core. annualreviews.org Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are prominent examples. annualreviews.orgnih.gov The lipophilicity conferred by the halogen atoms is critical for the molecule to traverse the plant's cuticular waxes and cell membranes to reach the thylakoids.

Table 2: Structure-Activity Relationship of Halogenated 4-Hydroxybenzonitriles

Compound Structure Key Structural Feature Impact on Herbicidal/Biological Activity
Ioxynil 3,5-diiodo-4-hydroxybenzonitrile Iodine at positions 3 and 5 Potent PSII inhibitor; shows moderate sorption to topsoil. annualreviews.orgnih.gov
Bromoxynil 3,5-dibromo-4-hydroxybenzonitrile Bromine at positions 3 and 5 Potent PSII inhibitor; shows weak sorption to topsoil. annualreviews.orgnih.gov High affinity for detoxifying nitrilase enzymes. biodic.go.jp
Chloroxynil 3,5-dichloro-4-hydroxybenzonitrile Chlorine at positions 3 and 5 Lower affinity for nitrilase compared to bromoxynil, but higher reaction velocity. biodic.go.jp
5-Chloro-4-fluoro-2-hydroxybenzonitrile Chloro and fluoro substituents Enhanced lipophilicity and biological interactions. Potential antimicrobial and herbicidal properties due to inhibition of photosynthetic electron transport.

Interaction with Specific Molecular Targets

The biological activity of this compound and its derivatives stems from their precise interactions with specific molecular targets. In plants, the primary target for herbicidal derivatives like ioxynil and bromoxynil is the D1 protein subunit of Photosystem II (PSII). annualreviews.org These phenolic herbicides are believed to interact with the same region of PSII as urea (B33335) and triazine herbicides, although their specific binding mechanisms differ. annualreviews.org The interaction is non-covalent and effectively displaces the native plastoquinone (Q-B), thereby blocking the electron flow. biodic.go.jp

Beyond plant enzymes, derivatives of this compound have been identified as inhibitors of crucial enzymes in other biological systems, highlighting their potential for broader pharmacological applications. A notable example is the interaction of 2-fluoro-4-hydroxybenzonitrile (B1301987) with the human enzyme CDC25B phosphatase. nih.gov CDC25B is a key regulator of the cell cycle and is often overexpressed in various cancers, making it an attractive therapeutic target. nih.gov

Fragment-based screening using NMR spectroscopy identified 2-fluoro-4-hydroxybenzonitrile as a compound that binds directly to the catalytic domain of CDC25B. nih.gov X-ray crystallography revealed that this binding occurs not at the active site itself, but at a distant pocket adjacent to the protein-protein interaction interface with its substrate, CDK2/Cyclin A. nih.gov This binding disrupts the interaction between CDC25B and CDK2/Cyclin A, thereby inhibiting the dephosphorylation of CDK2 and arresting the cell cycle. nih.govoncotarget.com This discovery presents a novel mechanism for inhibiting CDC25 phosphatases by targeting their protein-protein interactions rather than the catalytic site. nih.gov The interaction is facilitated by the compound's functional groups; the hydroxyl group can form hydrogen bonds, while the nitrile group can engage in nucleophilic addition reactions, modifying enzyme and receptor activity.

Table 3: Interaction of this compound Derivatives with Molecular Targets

Derivative Molecular Target Organism/System Nature of Interaction Consequence of Interaction
Ioxynil, Bromoxynil D1 protein of Photosystem II (PSII). biodic.go.jpannualreviews.org Plants Non-covalent binding to the Q-B binding niche. biodic.go.jpannualreviews.org Inhibition of photosynthetic electron transport. annualreviews.org
2-Fluoro-4-hydroxybenzonitrile CDC25B Phosphatase. nih.gov Human (Cancer therapy target) Binds to a pocket distant from the active site. nih.gov Disrupts protein-protein interaction with CDK2/Cyclin A, inhibiting its dephosphorylation. nih.govoncotarget.com
3-(tert-Butyl)-4-hydroxybenzonitrile General biological molecules General Hydroxy group forms hydrogen bonds; nitrile group participates in nucleophilic additions. Modulation of biological pathways.

Computational Chemistry and Theoretical Investigations of 4 Hydroxybenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityresearchgate.netnih.gov

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules like 4-hydroxybenzonitrile. researchgate.netnih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.nettandfonline.com These computational studies are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. mdpi.com The presence of both a hydroxyl (-OH) electron-donating group and a nitrile (-CN) electron-withdrawing group on the benzene (B151609) ring creates a unique electronic profile that has been the subject of comparative theoretical investigations. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential, prone to electrophilic attack) and blue indicating electron-poor areas (positive potential, prone to nucleophilic attack). mdpi.com

For molecules similar to this compound, such as 4-hydroxybenzaldehyde (B117250), MEP analysis reveals that the most electron-rich regions are located around the oxygen atom of the hydroxyl group. mdpi.com Conversely, the hydrogen atom of the hydroxyl group is identified as an electron-poor site. mdpi.com This distribution of charge density is critical for understanding how this compound interacts with other molecules, particularly in the formation of hydrogen bonds. The MEP surface provides valuable information on the molecule's chemical reactivity and its electrostatic interaction patterns. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO/LUMO) Calculations

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity and electronic properties. wikipedia.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable, more reactive, and can be more easily excited. mdpi.com In computational studies, the HOMO and LUMO energies are calculated to predict how the molecule will interact in charge-transfer processes. researchgate.netresearchgate.net For this compound and related compounds, these calculations help to explain their electronic behavior and potential applications in materials science. nih.govmdpi.com

Calculated HOMO-LUMO Energies for a Related Compound (4i)
OrbitalEnergy (eV)
EHOMO-6.3
ELUMO-1.68
Energy Gap (ΔE)4.62

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The crystalline structure and bulk properties of this compound are significantly influenced by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.orgnih.gov In the solid state, this compound molecules form spiral chains through hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of another. nih.gov

These hydrogen-bonded chains then pack together via π-π stacking interactions between the aromatic benzene rings. nih.gov Computational studies can model these interactions to understand their strength and geometry. nih.govrsc.org The interplay between hydrogen bonding and π-π stacking is crucial; for instance, hydrogen bonding can affect the electron density of the aromatic rings, which in turn influences the strength of the π-π stacking interaction. rsc.org High-pressure computational and experimental studies have shown that compressing this compound can alter the orientation of the molecules, leading to changes in both the hydrogen bonding distances and the face-to-face packing of the benzene rings. nih.gov This highlights the sensitivity of these non-covalent forces to external conditions.

Computational pKa Determination of 4-Hydroxybenzonitrileresearchgate.netmdpi.com

The acid dissociation constant (pKa) is a fundamental property of phenolic compounds. Computational chemistry offers methods to predict pKa values in silico, which can be a valuable tool, though it presents challenges. researchgate.netmdpi.com The "direct approach" is one such method, which calculates the Gibbs free energy of the acid-base equilibrium in a solution. mdpi.com For this compound, the presence of the electron-withdrawing nitrile group significantly influences its acidity, making it an interesting and challenging subject for computational pKa studies. mdpi.comlibretexts.org

Assessment of Solvation Models and Explicit Water Moleculesresearchgate.netmdpi.comnih.gov

Accurately simulating the aqueous environment is crucial for the computational determination of pKa. nih.gov This is typically achieved using either implicit (continuum) solvation models or by including explicit water molecules in the calculation. nih.govacs.org

Several continuum solvation models, such as the Solvation Model based on Density (SMD), the Polarizable Continuum Model (PCM), and the Integral Equation Formalism PCM (IEFPCM), are commonly used. researchgate.netnih.gov Studies have shown that the choice of solvation model can significantly impact the accuracy of the calculated pKa. For phenolic compounds, the SMD model has often yielded satisfactory results. researchgate.netnih.gov

A more refined approach, known as the "cluster-continuum" model, involves adding one or more explicit water molecules to the calculation to model the specific hydrogen-bonding interactions between the solute and the solvent in the first solvation shell. researchgate.netmdpi.comacs.org Research on a series of phenols, including this compound, demonstrated that increasing the number of explicit water molecules generally improves the accuracy of the pKa prediction. researchgate.netnih.gov A protocol using the CAM-B3LYP functional, the 6-311G+dp basis set, the SMD solvation model, and two explicit water molecules was found to provide highly accurate pKa values for a wide range of phenols, with a mean absolute error of just 0.3 pKa units. researchgate.netmdpi.com

Calculated vs. Experimental pKa for this compound Using Different Computational Models
Computational MethodCalculated pKaExperimental pKaΔpKa (calc - exp)
No explicit water moleculesN/A7.95Significant underestimation noted mdpi.com
1H₂O/CAM-B3LYP/SMDN/A7.95Considerable error mdpi.com
2H₂O/CAM-B3LYP/SMD8.257.950.3 researchgate.netmdpi.com

Challenges in Simulating Electron-Withdrawing Substituent Effectsmdpi.comlibretexts.org

Simulating the electronic effects of strong electron-withdrawing substituents, such as the cyano (-CN) and nitro (-NO₂) groups, on the pKa of phenols presents a significant challenge for computational methods. mdpi.com These groups substantially alter the electron density distribution on the phenol (B47542) ring and the phenolate (B1203915) anion, which can be difficult for computational models to capture accurately. mdpi.comlibretexts.org

Many computational studies on pKa determination have historically excluded phenols with such strong electron-withdrawing groups because they often lead to large errors in the calculated values. researchgate.netmdpi.com The pKa values for these compounds are frequently underestimated. mdpi.com However, recent advancements, such as the combined cluster-continuum approach (e.g., 2H₂O/CAM-B3LYP/SMD), have shown remarkable success in accurately modeling these challenging systems. researchgate.netmdpi.com This improved methodology allows for reliable pKa determination across a broader range of substituted phenols, including this compound, without the need for empirical correction factors. researchgate.netmdpi.com The key to this success lies in the explicit modeling of the immediate hydrogen-bonding environment, which correctly captures the stabilization of the phenolate anion. mdpi.com

Ab Initio Molecular Orbital Studies on Vibrational Spectra

Ab initio molecular orbital theory serves as a powerful tool for investigating the vibrational spectra of molecules like this compound. These computational methods allow for the prediction and interpretation of infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies and corresponding normal modes.

Studies have been conducted on this compound and its corresponding anion to understand the changes in its vibrational spectrum upon deprotonation. acs.orgresearchgate.net Theoretical calculations, including ab initio Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with a 6-31G(d) basis set, as well as density functional theory (DFT) methods like BLYP and B3LYP with the same basis set, have been employed to analyze these spectral changes. researchgate.net

A significant observation is the effect of deprotonation on the cyano (C≡N) stretching frequency. Upon conversion of this compound to its oxyanion, a notable decrease in the cyano stretching frequency is observed. researchgate.net This is accompanied by a substantial increase in the integrated intensity of this band. researchgate.net These changes are attributed to the formation of a quasi-para-quinonoidal structure in the phenylene ring of the oxyanion, which alters the electronic distribution and bond strengths within the molecule. researchgate.net

The deprotonation also leads to significant structural changes, such as a shortening of the Ph-O bond and a lengthening of the adjacent carbon-carbon bonds in the ring. researchgate.net These geometric modifications are directly linked to the observed shifts in the vibrational spectra.

The following table summarizes the calculated changes in the cyano stretching frequency and intensity upon deprotonation of this compound.

Computational Methodν(C≡N) Frequency Decrease (cm⁻¹)Integrated Intensity Increase (-fold)
Experimental343.2
Theoretical (General Agreement)Consistent with experimentConsistent with experiment

Table 1: Effect of Deprotonation on the Cyano Stretching Vibration of this compound. researchgate.net

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound by mapping out potential energy surfaces, identifying intermediate species, and characterizing transition states. Such studies provide insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental means alone.

For instance, the reaction of 4-cyanophenol (this compound) with carbenes has been investigated using computational methods. nih.gov The reaction coordinate diagram for the interaction between 4-cyanophenol and both singlet and triplet carbenes has been mapped at a high level of theory (ωB97M(2)/def2-QZVPP//ωB97X-D/def2-SVPD). nih.gov These calculations reveal that the singlet pathway is significantly more favorable both kinetically and thermodynamically. nih.gov

The rate-limiting step in the singlet pathway involves the transition of the alcohol from hydrogen bonding with the carbonyl group to hydrogen bonding with the carbene carbon, with a relatively low free energy barrier. nih.gov The subsequent step is the addition of the carbene across the O-H bond. nih.gov In contrast, the triplet pathway has a higher initial energy for the hydrogen bonding complex and a substantially larger subsequent energy barrier. nih.gov

The table below presents the calculated relative free energies for the reaction between 4-cyanophenol and a model singlet carbene.

Reaction SpeciesRelative Free Energy (kcal/mol)
Hydrogen Bonding Complex (Singlet)-
Transition State (Singlet)3.4
Final ProductThermodynamically Favorable

Table 2: Calculated Relative Free Energies for the Reaction of 4-Cyanophenol with a Singlet Carbene. nih.gov

Furthermore, theoretical studies on the decomposition of related isomers like o-hydroxybenzonitrile provide valuable insights into potential reaction pathways for this compound. acs.org These studies often employ methods like B3LYP for geometry optimizations and IRC (Intrinsic Reaction Coordinate) calculations to confirm that transition states connect the expected reactants and products. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR studies focused solely on this compound derivatives are not extensively documented in the provided search results, the principles of QSAR can be applied to design and predict the activity of such derivatives for various applications.

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound derivatives with known biological activities (e.g., inhibitory concentrations like IC50) would be selected. nih.gov This dataset is then divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each derivative is calculated. These can include constitutional, topological, geometrical, and electronic descriptors. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a QSAR model that correlates the descriptors with the biological activity. nih.govanalis.com.my

Model Validation: The predictive power of the developed model is assessed using the test set and various statistical parameters. nih.gov

For example, in a hypothetical QSAR study on this compound derivatives as enzyme inhibitors, descriptors such as molar refractivity (Mr), LogP (lipophilicity), and electronic parameters (e.g., charges on specific atoms) could be used to build a model. The resulting QSAR equation might look something like this (note: this is a hypothetical example):

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The table below illustrates the types of descriptors that are commonly employed in QSAR studies.

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO energies, Partial Charges

Table 3: Examples of Molecular Descriptors Used in QSAR Studies.

Such QSAR models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. nih.govresearchcommons.org

Advanced Analytical Methodologies for 4 Hydroxybenzonitrile and Its Metabolites

Chromatographic Techniques for Detection and Quantificationrsc.orgresearchgate.netdntb.gov.ua

Chromatographic techniques are fundamental in the separation, identification, and quantification of 4-hydroxybenzonitrile and its metabolites from various matrices. These methods leverage the differential partitioning of the analytes between a stationary phase and a mobile phase to achieve separation. The choice of technique often depends on the sample complexity, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC)rsc.orgpublish.csiro.au

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. openaccessjournals.com It is a versatile and widely used method for separating, identifying, and quantifying compounds in complex mixtures. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound. sielc.com

A common approach involves using a C18 column as the stationary phase. nih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been successfully used. sielc.com When mass spectrometry (MS) is used for detection, volatile modifiers like formic acid are preferred over phosphoric acid. sielc.com The detection of this compound is often carried out using a UV detector, with the wavelength set to its absorption maximum for optimal sensitivity. nih.gov

HPLC methods can be tailored for various applications, including the quantification of this compound in studies of herbicide degradation, where it is a metabolite of compounds like bromoxynil (B128292). nih.gov In such studies, HPLC allows for the clear separation and quantification of the parent herbicide and its metabolites, including this compound. nih.govasm.org

Table 1: HPLC Method Parameters for this compound Analysis
ParameterConditionReference
Column Newcrom R1 (reverse-phase) sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Alternative Mobile Phase (MS-compatible) Acetonitrile (MeCN), water, and formic acid sielc.com
Application Analysis, impurity isolation, preparative separation, pharmacokinetics sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)rsc.orgsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds because it provides a specific test that positively identifies a substance. wikipedia.orglancashire.ac.uk

For the analysis of this compound and its metabolites, GC-MS is often employed, particularly in studies involving environmental samples or metabolic pathways. nih.govasm.org The process begins in the gas chromatograph, where the sample is vaporized and separated into its components using a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio. thermofisher.com

In the context of studying the degradation of herbicides like bromoxynil, GC-MS has been used to identify metabolites by comparing their retention times and mass spectra with those of known standards. nih.gov The use of a splitless injector at a high temperature (e.g., 250°C) and constant flow conditions are typical parameters for such analyses. nih.gov While highly effective, it's important to note that the high temperatures used in the GC-MS injection port and oven can sometimes lead to the thermal degradation of the molecules being analyzed. wikipedia.orglancashire.ac.uk

Table 2: GC-MS Analysis Parameters for Metabolites of Bromoxynil
ParameterConditionReference
Instrument Agilent 6890N gas chromatograph coupled to an Agilent 5973 mass-selective detector nih.gov
Injector Mode Splitless nih.gov
Injector Temperature 250°C nih.gov
Flow Condition Constant flow (1 ml min⁻¹) nih.gov
Identification Method Comparison of retention times and mass spectra with standard compounds and library spectra nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)rsc.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique that offers significant advantages in speed and resolution over conventional HPLC-MS. measurlabs.com This method is particularly valuable for the analysis of complex biological and environmental samples where trace-level detection is required. routledge.com

The core principle of UPLC-MS involves the use of smaller stationary phase particles in the chromatography column, which allows for higher operating pressures and, consequently, faster and more efficient separations. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), the technique provides enhanced specificity and is excellent for quantifying analytes in complex matrices. lancashire.ac.uk

UPLC-MS/MS has been successfully applied to the simultaneous determination of pesticides and their metabolites in various food and environmental samples. acs.orgmdpi.com For instance, a method for the simultaneous quantification of azoxystrobin (B1666510) and its metabolites, including 2-hydroxybenzonitrile (B42573), in lettuce was developed using UPLC-MS/MS. nih.gov The sample preparation often involves techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using a C18 column and a mobile phase gradient. acs.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. mdpi.commdpi.com

Table 3: UPLC-MS/MS Method for Pesticide Metabolite Analysis
ParameterConditionReference
Technique Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) mdpi.com
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) acs.org
Ionization Mode Electrospray ionization (ESI) in both positive and negative modes mdpi.com
Detection Mode Multiple reaction monitoring (MRM) mdpi.com
Application Simultaneous determination of acidic herbicides and their metabolites in fruits, vegetables, grains, and edible oils mdpi.com

Thin Layer Chromatography (TLC)measurlabs.com

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the qualitative and semi-quantitative analysis of compounds. sigmaaldrich.comlibretexts.org It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a flat support) and a mobile phase (a solvent or solvent mixture). researchgate.netkhanacademy.org

For the analysis of this compound and related compounds, TLC can be used for various purposes, such as monitoring the progress of chemical reactions or for initial screening of samples. publish.csiro.au The purity of synthesized products, including nitriles, can be determined using TLC on silica gel plates. publish.csiro.au

The separation is achieved by allowing the mobile phase to move up the plate via capillary action, carrying the components of the spotted mixture at different rates. khanacademy.org After development, the separated spots can be visualized under UV light or by using specific chemical reagents that react to form colored spots. epfl.ch For instance, a spray reagent containing silver nitrate (B79036) has been used for the detection of the related pesticide ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile). researchgate.net

Table 4: TLC for Purity Determination
ParameterDetailReference
Stationary Phase Silica gel polygram STL G/UV 254 plates publish.csiro.au
Application Purity determination of synthesized products publish.csiro.au
Visualization UV light or chemical spray reagents epfl.ch

Spectroscopic Techniquesresearchgate.netsielc.com

Spectroscopic techniques are indispensable for elucidating the molecular structure and for the qualitative and quantitative analysis of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopysielc.comthermofisher.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The resulting FT-IR spectrum provides a unique molecular "fingerprint" that can be used for compound identification. ebsco.com

The FT-IR spectrum of this compound has been recorded and analyzed. researchgate.netnih.gov The spectrum is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes include the stretching of the hydroxyl (-OH) group, the cyano (-C≡N) group, and the aromatic ring. researchgate.netnih.gov The analysis of these vibrational frequencies, often aided by quantum chemical calculations, allows for a detailed understanding of the molecular structure. nih.gov

FT-IR spectroscopy can be performed on solid samples, often prepared as potassium bromide (KBr) pellets, or using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid and liquid samples with minimal preparation. publish.csiro.aupsu.edu This technique has been used to characterize synthesized this compound and to study its interactions and permeation through membranes. publish.csiro.aupsu.edu

Table 5: FT-IR Spectroscopy of this compound
ParameterDetailReference
Technique Fourier-Transform Infrared (FT-IR) Spectroscopy nih.gov
Sample Preparation Pressed KBr pellets publish.csiro.au
Spectral Range 4000–400 cm⁻¹ publish.csiro.au
Application Characterization of known compounds, identification of functional groups publish.csiro.aunih.gov

UV-Visible Spectroscopy for Phototransformation Monitoring

UV-Visible spectroscopy is a valuable tool for monitoring the phototransformation of chemical compounds in aqueous solutions. This technique is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance. researchgate.net By tracking changes in the UV-Vis absorption spectrum over time, the degradation of the parent compound and the formation of photoproducts can be observed.

In the context of this compound, UV-Visible spectroscopy has been employed to monitor the phototransformation of related dihalogenated 4-hydroxybenzonitriles, such as ioxynil and chloroxynil. mdpi.com The phototransformation of these compounds, when irradiated with UV light, leads to the formation of this compound as a photoproduct. mdpi.com The evolution of the UV spectrum during irradiation shows a decrease in the absorbance bands corresponding to the initial halogenated compounds and the appearance of new bands associated with the photoproducts, including this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. researchgate.netnih.gov It is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. researchgate.net The resulting NMR spectrum provides data on the chemical environment of the nuclei, allowing for the elucidation of the compound's structure.

For this compound, ¹H NMR (proton NMR) spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum shows distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their positions on the benzene (B151609) ring. mdpi.com

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) recorded at 400 MHz shows two doublets. The downfield doublet corresponds to the two protons ortho to the nitrile group, while the upfield doublet corresponds to the two protons ortho to the hydroxyl group. The coupling constant (J) indicates the interaction between adjacent protons.

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
2H (ortho to -CN)7.56d (doublet)8.8
2H (ortho to -OH)6.95d (doublet)8.8
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. mdpi.com

Electrochemical Sensing for 4-Cyanophenol Environmental Monitoring

Electrochemical sensing has emerged as a promising alternative to traditional analytical methods for the environmental monitoring of 4-cyanophenol (an alternative name for this compound). mdpi.com These methods offer advantages such as high sensitivity, rapid response times, low cost, and the potential for on-site analysis without extensive sample pretreatment. mdpi.com

Development of Novel Sensor Probes (e.g., Cu-Doped Gd₂O₃ Nanofiber Modified PEDOT:PSS)

The development of novel sensor probes with enhanced performance is a key area of research in electrochemical sensing. A notable example is the fabrication of a selective 4-cyanophenol sensor using a copper-doped gadolinium oxide (Cu-doped Gd₂O₃) nanofiber material modified with a poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) polymer mixture on a gold micro-chip (Au/µ-Chip). mdpi.com

The Cu-doped Gd₂O₃ nanofibers are synthesized via a simple solution method and possess a high surface area, which is advantageous for electrochemical reactions. mdpi.com These nanofibers are then combined with the conductive polymer PEDOT:PSS, which acts as a binder and facilitates electron transfer, and deposited onto the Au/µ-Chip to create the working electrode. mdpi.com

This novel sensor has demonstrated exceptional performance characteristics for the detection of 4-cyanophenol in aqueous media. mdpi.com

Performance Metric Value
Sensitivity2.4214 µAµM⁻¹cm⁻²
Response Time~12 seconds
Linear Dynamic Range (LDR)1.0 nM – 1.0 mM
Limit of Detection (LoD)1.3 ± 0.1 pM
Limit of Quantification (LoQ)4.33 pM
Table 2: Performance Characteristics of the Cu-Doped Gd₂O₃ Nanofiber Modified PEDOT:PSS/Au/µ-Chip Sensor for 4-Cyanophenol Detection. mdpi.com

Electrochemical Oxidation Mechanisms

The detection of 4-cyanophenol using the aforementioned sensor is based on its electrochemical oxidation at the surface of the modified electrode. mdpi.com When 4-cyanophenol comes into contact with the Cu-doped Gd₂O₃/PEDOT:PSS/Au/µ-Chip, it undergoes an oxidation reaction. mdpi.com

The proposed mechanism involves the transfer of one electron and one proton from the 4-cyanophenol molecule to the conduction band of the sensor material. mdpi.comresearchgate.net This transfer results in an increase in the electrical current, which is measured and correlated to the concentration of 4-cyanophenol in the sample. mdpi.com The Cu-doped Gd₂O₃ nanofibers act as an efficient electron mediator in this process, enhancing the sensor's response. mdpi.com

Impurity Profiling and Quality Control in this compound Production

Impurity profiling and rigorous quality control are essential aspects of the manufacturing process for this compound to ensure its purity and consistency. lachmanconsultants.com Impurities can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation products. ijrpr.compharmaguideline.com

The identification and quantification of these impurities are critical as they can impact the quality and performance of the final product. ijrpr.com Regulatory bodies often require a detailed impurity profile for chemical substances. lachmanconsultants.com

Several analytical techniques are employed for impurity profiling and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are commonly used to separate and quantify impurities. stobec.com A certificate of analysis for a commercial batch of this compound, for instance, lists potential impurities such as 3-cyanophenol (B46033) and 2-cyanophenol, with specified acceptance criteria. stobec.com

Other methods that can be utilized in quality control include:

Infrared (IR) Spectroscopy: For identification and comparison against a reference standard. stobec.com

Differential Scanning Calorimetry (DSC): To determine the melting range, which is an indicator of purity. stobec.com

Karl Fischer Titration: For the determination of water content. stobec.com

Residue on Ignition: To measure the amount of inorganic impurities. stobec.com

The establishment of a comprehensive impurity profile and the implementation of robust quality control measures are vital to guarantee the high purity of this compound. lachmanconsultants.com

Environmental Fate and Ecotoxicological Research of 4 Hydroxybenzonitrile

Phototransformation and Degradation Pathways in Aqueous Solutions

The breakdown of 4-hydroxybenzonitrile in water is significantly influenced by light, a process known as phototransformation. This process involves several mechanisms and is affected by various environmental components.

Photohydrolysis Mechanisms

The primary initial photochemical reaction for halogenated derivatives of this compound, such as ioxynil (B1672095) and chloroxynil, in pure water is photohydrolysis. researchgate.netresearchgate.net This process involves the breaking of a carbon-halogen bond and the substitution of the halogen atom with a hydroxyl group from water. researchgate.netrsc.org This reaction leads to the formation of monohalogenated dihydroxybenzonitriles. researchgate.net A similar reaction can then occur with the remaining carbon-halogen bond. researchgate.net This photohydrolysis is a key pathway in the degradation of these compounds in aquatic environments. researchgate.net

Influence of Environmental Factors (e.g., Humic Acids, Sorption on Particles)

Sorption onto particles, such as silica (B1680970) nanoparticles, can also influence the photodegradation process. conicet.gov.ar When sorbed, the quantum yield of photolysis can be significantly reduced compared to when the compound is dissolved in solution. conicet.gov.ar The specific impact of various environmental components highlights the complexity of predicting the ultimate fate of this compound in natural waters. envirotech-online.com

Formation of Photodegradation Products

The phototransformation of this compound and its halogenated analogs results in a variety of degradation products. For instance, the photolysis of bromoxynil (B128292) can lead to the formation of 3-bromo-4-hydroxybenzonitrile (B56826) and this compound itself through hydrogenation, where bromine atoms are replaced by hydrogen. conicet.gov.aracs.org Hydroxylation products such as 5-bromo-3,4-dihydroxybenzonitrile and 3,4,5-trihydroxybenzonitrile (B8647331) have also been identified. conicet.gov.ar

Table 1: Photodegradation Products of Halogenated 4-Hydroxybenzonitriles

Parent CompoundPhotodegradation ProductFormation Pathway
Bromoxynil3-Bromo-4-hydroxybenzonitrileHydrogenation
BromoxynilThis compoundHydrogenation
Bromoxynil5-Bromo-3,4-dihydroxybenzonitrileHydroxylation
Bromoxynil3,4,5-trihydroxybenzonitrileHydroxylation
IoxynilMonohalogenated dihydroxybenzonitrilePhotohydrolysis
ChloroxynilMonohalogenated dihydroxybenzonitrilePhotohydrolysis
Ioxynil / Chloroxynil3,4-dihydroxybenzonitrileFurther Degradation

Occurrence and Classification as an Environmental Pollutant

This compound and its derivatives are recognized as environmental pollutants due to their use as herbicides and their subsequent detection in the environment. researchgate.netnih.gov For example, the metabolite of the herbicide dichlobenil, 2,6-dichlorobenzamide, is a frequent groundwater contaminant. researchgate.net While not classified as a persistent organic pollutant or an ozone-depleting substance, its presence in the environment warrants monitoring. fishersci.com Regulatory bodies like the European Chemicals Agency (ECHA) have registered this compound, indicating its industrial relevance and the need for environmental oversight. nih.gov

Ecological Impact Assessments

Ecological impact assessments (EcIA) are processes used to evaluate the potential effects of a substance on ecosystems. ecologybydesign.co.uk For chemicals like this compound and its derivatives, these assessments are crucial for understanding their environmental risk. researchgate.netwhiterose.ac.uk The toxicity of these compounds to various organisms is a key component of such assessments. For instance, this compound has been shown to be toxic to certain bacteria, with some studies indicating it is more toxic than other related nitrile compounds. frontiersin.org The predicted no-effect concentration (PNEC) is a value derived from toxicity data to estimate the concentration below which adverse effects in an ecosystem are not expected. nih.gov

Metabolism and Bioavailability in Biological Systems

Once in the environment, this compound can be taken up by organisms, and its fate is then determined by metabolic processes. In plants like water milfoil, 4-cyanophenol (another name for this compound) is taken up, and the primary metabolite is a glycoside conjugate. jst.go.jp

In microorganisms, the degradation of benzonitrile (B105546) herbicides is a key detoxification pathway. nih.gov Some bacteria can degrade ioxynil to less toxic metabolites like 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid. unesp.br However, the nitrile group in many nitrile-containing drugs often passes through the body metabolically unchanged. core.ac.uk Studies on the metabolism of ostarine, a drug containing a hydroxybenzonitrile moiety, have shown that hydroxylation of the benzonitrile group is a metabolic pathway in human hepatocytes. mdpi.com The bioavailability and metabolic fate of this compound and its derivatives are critical for assessing their potential to cause harm in biological systems. core.ac.uk

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes for 4-hydroxybenzonitrile is a key area of ongoing research. Scientists are moving away from traditional methods that may involve harsh conditions or hazardous reagents, towards greener alternatives that utilize renewable feedstocks and sustainable catalytic systems.

A significant advancement involves the synthesis of this compound from lignin-inspired aldehydes, which can be derived from biomass. nih.gov One such green approach uses the inexpensive and less hazardous hydroxylamine-O-sulfonic acid as a nitrogen source in an aqueous acetic acid solution, which minimizes environmental impact. nih.gov This method has been successfully used to produce this compound and its derivatives in high yields. nih.gov

Another innovative and sustainable route involves the use of ionic liquids. rsc.org A novel process for synthesizing benzonitriles from aldehydes utilizes an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separator. rsc.org This system eliminates the need for metal salt catalysts and simplifies the product separation process, as the ionic liquid can be easily recovered and recycled. rsc.org For the synthesis of benzonitrile (B105546) from benzaldehyde, this method achieved a 100% yield in two hours. rsc.org

Furthermore, the industrial process of ammoxidation, particularly when applied to methylated aromatic compounds isolated from lignocellulose, is being explored as an attractive and scalable reaction for preparing nitrile-containing chemical building blocks. nih.gov These sustainable pathways are critical for the future production of this compound and its conversion into high-value polymers and other materials. nih.govresearchgate.net

Discovery of New Biological Activities and Therapeutic Applications

The this compound framework is a privileged structure in medicinal chemistry and agrochemistry, with ongoing research revealing new biological activities and potential therapeutic uses. While derivatives like the herbicides bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) are well-known, the scope of biological applications is broadening significantly. nih.govfishersci.caresearchgate.net

Recent studies have focused on creating novel derivatives with potential pharmaceutical applications. For instance, this compound has been used as a starting material for the synthesis of 1,3-selenazole (B15495438) derivatives, which have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. mdpi.com Substituted benzonitriles, such as 3,5-dipropyl-4-hydroxy-benzonitrile, have shown promise as potential anticancer and anti-inflammatory agents, though further detailed studies are required. ontosight.ai In the field of oncology, a derivative incorporating the this compound moiety has been investigated as a fourth-generation EGFR inhibitor to combat drug-resistant non-small cell lung cancer. nih.gov

Beyond medicine, research continues to explore its role in agrochemistry and environmental science. The anaerobic degradation of bromoxynil by microorganisms like Desulfitobacterium chlororespirans involves reductive dehalogenation to form 4-cyanophenol, a process important for environmental remediation. nih.govresearchgate.net Conversely, new halogenated derivatives of this compound have been identified as disinfection byproducts in drinking water. acs.org Studies on these newly found monohalohydroxybenzonitriles indicate they exhibit cytotoxicity and may pose health risks, highlighting the need for continued monitoring and toxicological assessment. acs.org The compound has also been noted for its potential as an antimicrobial and antioxidant agent. smolecule.com

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, and this compound is no exception. Advanced modeling techniques are providing deep insights into its chemical reactivity, physical properties, and biological interactions, guiding experimental work and accelerating discovery.

One area of focus is the accurate prediction of key chemical parameters. Researchers have successfully developed and validated computational protocols for determining the pKa of phenolic compounds, including this compound. mdpi.com Using Density Functional Theory (DFT) in conjunction with specific solvation models like the 2H2O/CAM-B3LYP/SMD model, scientists can achieve a mean absolute error of just 0.37 pKa units, offering a reliable predictive tool. mdpi.com

Computational models are also used to understand the behavior of this compound in complex environments. Quantum-continuum calculations have been employed to study the orientation of this compound and its methylated derivatives at an air/water interface. rsc.org These models revealed that the orientation is determined by a competition between electrostatic and cavitation energies, explaining why different isomers adopt opposite orientations at the interface. rsc.org

In the realm of drug discovery, computational tools are pivotal. Docking simulations and other molecular modeling techniques were instrumental in the rational design of fourth-generation EGFR inhibitors that feature a this compound component. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are being developed for halogenated hydroxybenzonitriles to predict their cytotoxicity based on structural features. acs.org These models suggest that factors like oxidative stress and cellular uptake efficiency are key determinants of toxicity, providing a framework for assessing the risks of related environmental contaminants. acs.org

Development of Highly Sensitive and Selective Environmental Monitoring Technologies

The presence of this compound derivatives as herbicides and disinfection byproducts in soil and water necessitates the development of advanced monitoring technologies. nih.govresearchgate.netacs.org Ensuring environmental safety and public health requires highly sensitive and selective methods to detect these compounds, often at trace concentrations.

Recent environmental studies have successfully identified and quantified eight new monohalohydroxybenzonitriles (monoHHBNs) in drinking water for the first time, with concentrations detected in the nanogram per liter (ng/L) range. acs.org The detection of these emerging disinfection byproducts at such low levels underscores the capability of modern analytical platforms, likely involving techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), to monitor for novel pollutants.

The broader field of environmental monitoring is rapidly advancing, with innovations that can be applied to the detection of this compound and its analogs. oneplanetresearch.comnih.gov These include the development of novel sensors and biosensors designed for real-time, on-site analysis of water and soil quality. oneplanetresearch.com Technology platforms are being created to specifically address the detection of chemical substances and emerging pollutants, integrating various analytical tools to provide comprehensive environmental assessments. itene.com For instance, portable gas chromatography-mass spectrometry (GC-MS) systems offer the ability to quickly identify unknown chemicals in the field, which is crucial for hazmat response and environmental compliance. inficon.com Such technologies are essential for the early detection of contaminants like halogenated hydroxybenzonitriles, allowing for timely intervention to mitigate potential health risks. bertin-technologies.com

Studies on Structure-Function Relationships of Substituted 4-Hydroxybenzonitriles

Understanding how the specific arrangement of atoms in substituted 4-hydroxybenzonitriles influences their physical properties and biological activity is a cornerstone of ongoing research. These structure-function and structure-activity relationship (SAR) studies are critical for designing new molecules with desired characteristics.

Research has shown that the substitution pattern on the aromatic ring is crucial for biological activity. A study of ten different this compound derivatives found that only those with substituents at both the 3 and 5 positions were effective inhibitors of photosystem II in plants, a key finding for herbicide design. researchgate.net In the context of medicinal chemistry, SAR studies of mGluR5 antagonists revealed that adding a cyano group to a phenyl ring significantly improved binding affinity, but that substitutions at the 4-position (where the hydroxyl group resides in this compound) were not well-tolerated. nih.gov

Computational studies further illuminate these relationships at a molecular level. Modeling of 2,6-dimethyl-4-hydroxy-benzonitrile and 3,5-dimethyl-4-hydroxy-benzonitrile at an air/water interface demonstrated that the placement of the methyl groups dramatically alters the molecule's orientation. rsc.org This difference was attributed to variations in cavitation energy, showcasing how subtle structural changes can lead to distinct macroscopic behaviors. rsc.org

Q & A

Q. What are the established synthetic routes for 4-Hydroxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via catalytic hydroxylation of aryl chlorides using visible-light photocatalysis with Ni-loaded catalysts (e.g., yields optimized at 3.44% catalyst loading) . Alternative methods include Fe-catalyzed hydrosilylation of benzyl alcohol derivatives . Researchers should compare yields using HPLC or GC-MS, control solvent polarity (e.g., methanol vs. acetonitrile), and monitor reaction kinetics under varying temperatures (e.g., 25–80°C). Purity should be confirmed via melting point analysis (111–115°C) and NMR spectroscopy .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to identify characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 5.2 ppm, broad), and nitrile (absent in NMR but detectable via IR at ~2230 cm⁻¹) . High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ at m/z 120.04). For crystalline samples, X-ray diffraction provides definitive structural confirmation, though this requires single-crystal growth .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Key properties include:
  • Solubility : Slightly soluble in water (logP 1.6) but miscible in polar organic solvents (e.g., methanol at 0.1 g/mL) .
  • Stability : Degrades under strong oxidizing conditions; store in airtight containers at <25°C .
  • Hazards : Causes skin/eye irritation (GHS07); use PPE and fume hoods during handling .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Methodological Answer : Discrepancies in degradation studies (e.g., half-life in soil vs. aqueous media) require controlled experiments using isotopic labeling (e.g., ¹⁴C-tracing) and LC-MS/MS to track by-products like cyanophenols . Computational models (e.g., EPI Suite) can predict biodegradation pathways, validated via microbial assays (e.g., OECD 301B) . Confounding factors (pH, microbial diversity) must be standardized .

Q. What experimental designs optimize this compound’s application in material science (e.g., superhydrophobic surfaces)?

  • Methodological Answer : For surface modification, employ silver mirror reactions or electrochemical deposition to anchor this compound onto substrates. Characterize hydrophobicity via contact angle measurements (>150°) and SEM for nanostructure analysis . Thermodynamic stability can be assessed via TGA (decomposition onset ~146°C) .

Q. How do electronic effects of substituents impact this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution. Use Hammett parameters (σₚ = +0.66 for –CN) to predict regioselectivity. Experimental validation: Perform Suzuki-Miyaura couplings with aryl boronic acids, monitoring yields via GC-MS. Compare with analogs (e.g., 4-methoxybenzonitrile) to isolate electronic vs. steric effects .

Q. What strategies address discrepancies in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Contradictory catalyst performance (e.g., Fe vs. Ni systems) may stem from ligand design or solvent polarity. Use design of experiments (DoE) to test variables: catalyst loading (1–5%), base (K₂CO₃ vs. Et₃N), and solvent (DMF vs. THF). Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps . Cross-validate with computational DFT studies on transition states .

Q. How can computational models predict this compound’s toxicity and environmental impact?

  • Methodological Answer : Apply QSAR models using descriptors like logP (1.6) and pKa (7.97) . Cross-reference with ecotoxicology databases (e.g., ECOTOX) and validate via in vitro assays (e.g., Daphnia magna LC50). For structural analogs, use read-across assessments (e.g., 4-cyanophenol) under REACH guidelines .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments under standardized conditions (pH, temperature, purity) and report uncertainties (e.g., ±5% yield).
  • Advanced Characterization : Combine XRD, HRMS, and multivariate analysis to resolve structural ambiguities.
  • Ethical Compliance : Adhere to GHS protocols for hazard communication and institutional safety reviews for human/environmental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.